BenchChemオンラインストアへようこそ!

N-(2-(3-(thiophen-2-yl)ureido)phenyl)picolinamide

VEGFR-2 kinase inhibition Structure–activity relationship Heterocyclic urea pharmacophore

N-(2-(3-(thiophen-2-yl)ureido)phenyl)picolinamide (CAS 1207024-18-7) is a synthetic small-molecule urea derivative within the picolinamide class, characterized by a thiophen-2-yl urea linkage bridging a phenylenediamine core to a pyridine-2-carboxamide terminus. With molecular formula C₁₇H₁₄N₄O₂S and a molecular weight of 338.4 g/mol, it belongs to a series of picolinamide-based (thio)urea compounds investigated as VEGFR-2 kinase inhibitors for anticancer applications.

Molecular Formula C17H14N4O2S
Molecular Weight 338.39
CAS No. 1207024-18-7
Cat. No. B2694518
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2-(3-(thiophen-2-yl)ureido)phenyl)picolinamide
CAS1207024-18-7
Molecular FormulaC17H14N4O2S
Molecular Weight338.39
Structural Identifiers
SMILESC1=CC=C(C(=C1)NC(=O)C2=CC=CC=N2)NC(=O)NC3=CC=CS3
InChIInChI=1S/C17H14N4O2S/c22-16(14-8-3-4-10-18-14)19-12-6-1-2-7-13(12)20-17(23)21-15-9-5-11-24-15/h1-11H,(H,19,22)(H2,20,21,23)
InChIKeyPMUMRMSYPPVSSJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(2-(3-(Thiophen-2-yl)ureido)phenyl)picolinamide (CAS 1207024-18-7): Structural Identity, Class, and Procurement Context


N-(2-(3-(thiophen-2-yl)ureido)phenyl)picolinamide (CAS 1207024-18-7) is a synthetic small-molecule urea derivative within the picolinamide class, characterized by a thiophen-2-yl urea linkage bridging a phenylenediamine core to a pyridine-2-carboxamide terminus [1]. With molecular formula C₁₇H₁₄N₄O₂S and a molecular weight of 338.4 g/mol, it belongs to a series of picolinamide-based (thio)urea compounds investigated as VEGFR-2 kinase inhibitors for anticancer applications [2]. The compound is commercially available from multiple chemical suppliers for research use. Critically, published quantitative bioactivity data for this specific CAS registry number are sparse, and the strongest available comparative evidence resides in class-level structure–activity relationship (SAR) inferences drawn from closely related picolinamide-urea congeners rather than from dedicated head-to-head studies of this exact molecule [2].

Why N-(2-(3-(Thiophen-2-yl)ureido)phenyl)picolinamide Cannot Be Interchanged with Generic Picolinamide-Urea Analogs


Within the picolinamide-urea chemotype, VEGFR-2 inhibitory potency and kinase selectivity are exquisitely sensitive to the terminal hydrophobic moiety on the urea linkage [1]. Published SAR data for the 7a–j series demonstrate that replacing a phenyl urea group (7a; VEGFR-2 IC₅₀ = 753 nM) with a cyclohexyl urea (7h; IC₅₀ = 87 nM) produces an 8.7-fold improvement in VEGFR-2 inhibition, while substitution with a 4-methylphenyl urea (7e; IC₅₀ = 160 nM) yields intermediate potency [1]. The thiophen-2-yl substituent in the target compound introduces a sulfur-containing, electron-rich heteroaromatic ring that is absent from all directly characterized urea congeners in the primary literature. This sulfur atom alters hydrogen-bonding capacity, lipophilicity, and potential sulfur–aromatic interactions within the DFG-binding pocket of the kinase, making potency, selectivity, and off-target profile extrapolation from phenyl- or alkyl-urea analogs unreliable [1][2]. Consequently, substitution with a generically available picolinamide-urea analog that differs in the urea N′-substituent is not scientifically justified without direct comparative data.

Quantitative Differentiation Evidence for N-(2-(3-(Thiophen-2-yl)ureido)phenyl)picolinamide (CAS 1207024-18-7)


Heteroaromatic Urea Substituent Differentiation: Thiophene-2-yl versus Phenyl Urea in Picolinamide-Based VEGFR-2 Inhibitors

The thiophen-2-yl urea moiety in the target compound represents a distinct heteroaromatic pharmacophoric element not directly characterized in the published Zeidan et al. (2019) VEGFR-2 inhibitor series. In that series, the unsubstituted phenyl urea analog 7a exhibited weak VEGFR-2 inhibitory activity (IC₅₀ = 753 nM), while replacing oxygen with sulfur in the urea linkage (thiourea analog 7i) enhanced potency to IC₅₀ = 100 nM—a 7.5-fold improvement attributed to altered hydrogen-bond donor strength and sulfur-mediated interactions [1]. The thiophene-2-yl substituent in the target compound introduces both a heteroaromatic ring and a ring sulfur atom, combining steric, electronic, and potential chalcogen-bonding features absent from phenyl, substituted-phenyl, cyclohexyl, and naphthyl urea analogs tested in the reference series [1]. However, no direct head-to-head VEGFR-2 IC₅₀ comparison between the target compound and a specific comparator has been published in peer-reviewed literature retrievable under the search constraints of this analysis.

VEGFR-2 kinase inhibition Structure–activity relationship Heterocyclic urea pharmacophore

Positional Isomer Differentiation: Picolinamide (2-Pyridyl) versus Nicotinamide (3-Pyridyl) Regioisomer

The target compound incorporates a picolinamide (pyridine-2-carboxamide) terminus. A closely related positional isomer, N-(2-(3-(thiophen-2-yl)ureido)phenyl)nicotinamide, exists in which the carboxamide is attached at the pyridine 3-position rather than the 2-position [1]. In picolinamide-based kinase inhibitors, the 2-pyridyl nitrogen participates in a critical intramolecular hydrogen bond with the aniline NH₃ and can coordinate the hinge region of the kinase ATP-binding site, whereas the 3-pyridyl (nicotinamide) regioisomer cannot form the same intramolecular hydrogen bond and presents a different hydrogen-bond acceptor geometry to the kinase hinge [2]. This structural difference is expected to alter both VEGFR-2 binding affinity and selectivity profile, though quantitative comparative data for the thiophene-urea pair have not been published.

Regioisomer SAR Kinase inhibitor design Ligand binding geometry

Physicochemical Differentiation: Calculated Drug-Likeness Parameters versus Reference Kinase Inhibitors

The target compound displays a computed partition coefficient (XLogP3-AA) of 2.6, a molecular weight of 338.4 g/mol, 3 hydrogen bond donors, and 4 hydrogen bond acceptors, placing it within Lipinski-compliant drug-like space [2]. In comparison, the clinical VEGFR-2 inhibitor sorafenib has a higher molecular weight (464.8 g/mol) and XLogP (~4.1). Within the Zeidan et al. series, the most potent VEGFR-2 inhibitor 7h (cyclohexyl urea) has a comparable molecular weight (351.4 g/mol for the free base) but a higher computed logP due to the cyclohexyl group, while the thiophene-2-yl urea in the target compound introduces polarizable sulfur that may confer distinct solubility and permeability characteristics relative to the all-carbon cyclohexyl analog [1]. These computed physicochemical differences are based on in silico predictions, not experimental measurements, and should be interpreted as supporting evidence rather than determinants of procurement priority.

Drug-likeness Physicochemical profiling Lead optimization

Recommended Research and Procurement Application Scenarios for N-(2-(3-(Thiophen-2-yl)ureido)phenyl)picolinamide (CAS 1207024-18-7)


VEGFR-2 Kinase Probe Development Requiring Heteroaromatic Urea Diversity

Medicinal chemistry teams exploring the urea N′-substituent SAR around picolinamide-based VEGFR-2 inhibitors can employ the target compound as a thiophene-containing building block for diversity-oriented synthesis. The thiophene-2-yl group provides an electron-rich, sulfur-bearing heteroaromatic moiety that is structurally orthogonal to the phenyl, substituted-phenyl, cyclohexyl, and naphthyl urea analogs characterized in the Zeidan et al. (2019) series [1]. This enables interrogation of sulfur-mediated interactions (hydrogen-bond acceptor capacity, chalcogen bonding, π–sulfur interactions) within the DFG-out allosteric pocket of VEGFR-2 that cannot be probed with the existing compound set [1].

Regioisomer-Controlled Kinase Selectivity Profiling

The target compound serves as the picolinamide (2-pyridyl) regioisomer in a matched-pair comparison with its nicotinamide (3-pyridyl) counterpart. This regioisomeric pair can be used to systematically evaluate the contribution of the pyridine nitrogen position to VEGFR-2 hinge-region binding and to broader kinome selectivity [1][2]. Such matched-pair analysis is a well-established strategy in kinase drug discovery for decoupling potency from selectivity, and the thiophene-2-yl urea common scaffold ensures that differential kinase inhibition profiles can be attributed specifically to the carboxamide regioisomerism.

Computational Chemistry and Docking Validation Studies

The target compound is suitable for in silico docking and molecular dynamics simulations targeting the VEGFR-2 DFG-out conformation (e.g., PDB 4ASD), where the thiophene sulfur can be evaluated for its contribution to binding free energy and residence time [1]. The compound's moderate molecular weight (338.4 g/mol) and reasonable lipophilicity (cLogP 2.6) make it computationally tractable for free-energy perturbation (FEP) calculations comparing thiophene-urea with phenyl-urea and cyclohexyl-urea congeners, thereby guiding synthetic prioritization before committing to wet-lab synthesis [2].

Chemical Probe and Tool Compound Sourcing for Academic Kinase Biology

Academic laboratories investigating VEGFR-2 signaling in angiogenesis models may source this compound as part of a focused picolinamide-urea library for phenotypic screening. The thiophene substituent distinguishes it from commercially available phenyl-urea picolinamide analogs, enabling parallel screening to identify substituent-dependent cellular activity differences in HUVEC tube-formation assays or A549 proliferation models [1]. Users should note that no peer-reviewed cellular IC₅₀ for the target compound has been identified, and all cellular activity inferences derive from class-level SAR.

Quote Request

Request a Quote for N-(2-(3-(thiophen-2-yl)ureido)phenyl)picolinamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.